3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine physical and chemical properties
3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine physical and chemical properties
An In-depth Technical Guide to 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine
Introduction: A Privileged Scaffold for Modern Research
In the landscape of medicinal chemistry and materials science, the assembly of molecular entities from versatile building blocks is paramount to innovation. 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine emerges as a compound of significant interest, wedding a 3-substituted pyridine core with a decorated nitrophenyl ring via a stable ether linkage. The pyridine ring is a cornerstone in drug design, recognized as a "privileged scaffold" for its presence in numerous FDA-approved pharmaceuticals and its ability to engage in crucial biological interactions like hydrogen bonding.[1][2] This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, reactivity, and potential applications of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine, tailored for researchers and professionals in drug development. While experimentally determined data for this specific molecule is not abundant in public literature, this guide synthesizes established chemical principles and data from its constituent precursors to provide a robust scientific profile.
Physicochemical and Structural Properties
The structural and chemical identity of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine forms the basis of its reactivity and potential utility.
Caption: Synthetic workflow for 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine.
Reactivity Insights
The reactivity of the final compound is dictated by its functional groups:
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Pyridine Ring: The nitrogen atom is basic and can be protonated or act as a ligand for metal centers. The electron-withdrawing nature of the ring influences the rest of the molecule. * Nitro Group: As a strong electron-withdrawing group, it deactivates the phenoxy ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to it. It can also be reduced to an amine group, providing a synthetic handle for further derivatization.
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Fluoro Group: The C-F bond is strong. However, its position para to the nitro group makes it susceptible to displacement by strong nucleophiles via an SₙAr mechanism under forcing conditions.
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Ether Linkage: Generally stable to a wide range of reaction conditions but can be cleaved by strong acids like HBr or HI.
Experimental Protocols
Protocol 1: Synthesis via Williamson Ether Synthesis
Causality: This protocol is designed based on the principles of the Sₙ2 reaction. [3]A polar aprotic solvent like DMF is chosen to solvate the cation of the base, leaving the phenoxide anion highly nucleophilic. [4]An excess of the base ensures complete deprotonation of the phenol. Heat is applied to overcome the activation energy of the reaction.
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Reagent Preparation: To a solution of 4-fluoro-2-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
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Reaction Initiation: Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium phenoxide.
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Addition of Electrophile: Add 3-(chloromethyl)pyridine hydrochloride (1.05 eq) to the reaction mixture.
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Reaction Conditions: Heat the mixture to 90 °C and maintain stirring under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After cooling to room temperature, pour the reaction mixture into ice-water.
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Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Spectroscopic Characterization
Self-Validation: A combination of NMR, IR, and Mass Spectrometry is essential to unequivocally confirm the structure and purity of the synthesized compound. Each technique provides orthogonal data that validates the others.
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Sample Preparation: Prepare separate, dilute solutions of the purified product in appropriate deuterated solvents (e.g., CDCl₃ or DMSO-d₆ for NMR) and a suitable solvent for IR (or use as a neat film/KBr pellet).
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¹H NMR Spectroscopy:
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Expected Signals: Look for characteristic signals for the pyridine ring protons, the methylene bridge protons (a singlet), and the aromatic protons on the nitrophenyl ring. The integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR Spectroscopy:
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Expected Signals: Identify the distinct carbon signals for both aromatic rings and the methylene bridge carbon. The chemical shifts will be influenced by the attached heteroatoms and functional groups. [5]4. ¹⁹F NMR Spectroscopy:
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Expected Signals: A single resonance is expected for the fluorine atom. The chemical shift of fluorine is highly sensitive to its electronic environment, making ¹⁹F NMR a powerful tool for confirming the presence of the fluoro-substituent. [6]5. Infrared (IR) Spectroscopy:
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Expected Bands: Look for characteristic absorption bands corresponding to: C-O-C ether stretch, aromatic C=C stretching, C-H stretching, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group.
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Mass Spectrometry (MS):
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Expected Ion: Determine the molecular weight by identifying the molecular ion peak (M⁺) or, more commonly in soft ionization techniques, the protonated molecular ion ([M+H]⁺). This should match the calculated molecular weight of 248.21.
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Applications in Research and Drug Development
The structural motifs within 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine make it a valuable intermediate for creating diverse chemical libraries for screening.
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Medicinal Chemistry: Pyridine derivatives are integral to a vast number of drugs, acting as anticancer, antimicrobial, and anti-inflammatory agents, among others. [2][7]The 3-substituted pattern is particularly prevalent in drug candidates. [1]The nitro group can be readily reduced to an amine, which can then be acylated, alkylated, or used in other coupling reactions to generate a library of analogues for structure-activity relationship (SAR) studies.
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Chemical Probes: The fluorine atom allows the molecule to be used in ¹⁹F NMR-based screening assays, a powerful technique in drug discovery to study protein-ligand interactions. [6]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine is not widely available, a conservative approach to handling should be adopted based on the hazards of its precursors.
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Precursor Hazards:
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4-Fluoro-2-nitrophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. * 3-(Chloromethyl)pyridine Hydrochloride: A reactive alkylating agent that is corrosive and an irritant. [8]* Recommended Precautions:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.
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Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. [9]
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Conclusion
3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis is accessible through the reliable Williamson ether synthesis. The combination of a 3-substituted pyridine ring, a reducible nitro group, and a fluorine atom for potential ¹⁹F NMR studies provides multiple avenues for further chemical modification and investigation. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.
References
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ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
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Wikipedia. Williamson ether synthesis. [Link]
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Khan Academy. Williamson ether synthesis (video). [Link]
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Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]
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PubChem. 3-(Chloromethyl)pyridine hydrochloride. [Link]
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PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
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PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
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ResearchGate. Pyridine scaffold-bearing drugs in therapeutic applications. [Link]
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Fluorine notes journal. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. [Link]
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University of Wisconsin-Madison. Fluorine NMR. [Link]
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